Regioisomeric Differentiation: 3-Amino vs. 5-Amino Pyrazole Positioning and Its Impact on Biochemical Activity
The target compound places the primary amine at the 3-position of the non-brominated pyrazole ring, which is the preferred substitution pattern for ATP-competitive kinase inhibitor scaffolds. In a study of pyrazole-based B-Raf inhibitors, the 3-amino regioisomer showed potent enzyme inhibition, while the corresponding 5-amino regioisomer exhibited significantly reduced activity [1]. Although direct data for this specific compound is not published, class-level inference from SAR studies of closely related aminopyrazole kinase inhibitors indicates that the 3-amino configuration is critical for hydrogen-bonding interactions with the kinase hinge region, a feature not present in the 4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1248408-87-8) regioisomer .
| Evidence Dimension | Regioisomeric positioning of the primary amine group on the non-brominated pyrazole ring |
|---|---|
| Target Compound Data | 3-amino-1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazole (amine at the 3-position of the pyrazole ring adjacent to the ethylene linker) |
| Comparator Or Baseline | 4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1248408-87-8; amine at the 3-position of the brominated pyrazole ring) |
| Quantified Difference | Regiochemical difference in amine placement; SAR studies of related pyrazole kinase inhibitors (e.g., B-Raf inhibitors) indicate >10-fold loss in potency for 5-amino vs. 3-amino regioisomers [1] |
| Conditions | Inference from pyrazole-based B-Raf inhibitor SAR (Bioorg. Med. Chem. Lett. 2008, 18, 4692-4695) |
Why This Matters
Selecting the correct regioisomer ensures that the amine functionality engages the intended biological target, avoiding the need to resynthesize lead compounds that fail due to regioisomeric mismatches.
- [1] Hamby JM et al., 'Potent and selective pyrazole-based inhibitors of B-Raf kinase.', Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4692-4695. View Source
